molecular formula C16H17FN4OS B2364921 N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1170463-91-8

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2364921
CAS RN: 1170463-91-8
M. Wt: 332.4
InChI Key: JGOVSXMLEROOIO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available literature. Pyrimidine derivatives, in general, are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 285–286 °C . Other physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound falls within a broader category of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been recognized for their selective affinity towards the translocator protein (18 kDa). A notable application in scientific research is the radiosynthesis of derivatives like [18F]DPA-714 for positron emission tomography (PET) imaging. This process involves labeling with fluorine-18, enabling in vivo imaging to study various biological processes and diseases, including neuroinflammation and cancer. For example, [18F]DPA-714 was synthesized for PET imaging to target the translocator protein (18 kDa), offering insights into neuroinflammatory processes (Dollé et al., 2008).

Structure-Activity Relationships and Metabolic Stability

Further research on similar compounds explores their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to understand the impact of various substitutions on the compound's metabolic stability and efficacy in inhibiting key signaling pathways involved in cancer progression. For instance, modifications to improve metabolic stability while maintaining or enhancing in vitro potency and in vivo efficacy have been a focus, demonstrating the compound's potential in cancer therapy (Stec et al., 2011).

Anticancer Activity

The compound's derivatives have been explored for their anticancer activities, particularly against lung cancer. Novel fluoro substituted benzo[b]pyran derivatives have shown promising anticancer activity at low concentrations compared to reference drugs, indicating potential applications in developing new anticancer therapeutics (Hammam et al., 2005).

Inhibition of Thrombin

Another area of application is the development of thrombin inhibitors. Compounds with a 2-(2-chloro-6-fluorophenyl)acetamide scaffold have been identified as potent thrombin inhibitors, suggesting their potential use in treating thrombotic diseases (Lee et al., 2007).

Molecular Docking and Drug Design

The compound and its derivatives have also been subjects of molecular docking studies, providing insights into their interaction with biological targets, such as SARS-CoV-2 protease. These studies contribute to the understanding of the compound's antiviral potency and help in the design of novel antiviral drugs (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOVSXMLEROOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

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